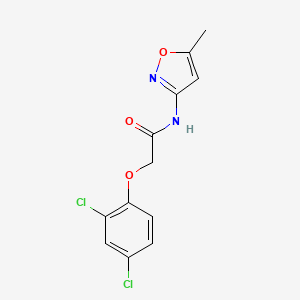

2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

描述

2-(2,4-Dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group linked to an acetamide backbone, with a 5-methylisoxazole moiety as the nitrogen substituent. This compound is structurally analogous to auxin-like herbicides and synthetic plant growth regulators, sharing a phenoxyacetamide core common in agrochemicals . Its design incorporates halogenated aromatic and heterocyclic components, which are known to enhance bioactivity and stability.

属性

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O3/c1-7-4-11(16-19-7)15-12(17)6-18-10-3-2-8(13)5-9(10)14/h2-5H,6H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIUMUQOZVKZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic molecule notable for its potential biological activities. Characterized by its dichlorophenoxy group and oxazole moiety, this compound has garnered interest in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of This compound is with a molecular weight of approximately 301.12 g/mol. The structure integrates a dichlorophenyl ring that enhances biological activity and an oxazole ring that contributes to its unique properties.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes some notable findings related to the biological effects of this compound and its analogs:

Case Studies

- Antimicrobial Activity : A study investigated the efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating that derivatives of this compound can inhibit bacterial growth significantly.

- Herbicidal Effects : Research on herbicides has shown that compounds with the dichlorophenoxy structure are lethal to broadleaf weeds while exhibiting low toxicity to mammals. This property is crucial for agricultural applications where selective weed control is necessary.

- Cytotoxic Effects : In vitro studies have indicated that the compound may induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways, suggesting potential as an anticancer agent.

The biological activity of This compound is thought to be mediated through several mechanisms:

- Enzyme Interaction : The oxazole moiety may interact with key enzymes involved in metabolic processes, leading to inhibition or modulation of their activity.

- Receptor Binding : Similar compounds have shown affinity for specific receptors (e.g., σ receptors), which may play a role in their pharmacological effects.

Synthesis

The synthesis of This compound typically involves the following steps:

- Formation of the dichlorophenoxy group via chlorination.

- Synthesis of the oxazole ring through cyclization reactions.

- Coupling of the two moieties to form the final acetamide product.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Key structural analogs include:

Key Observations :

- Heterocyclic Nitrogen Substituents : The 5-methylisoxazole group in the target compound may confer distinct binding properties compared to triazole (WH7) or pyridine (Compound 533) moieties. For example, WH7’s triazole group enhances auxin-like activity in Arabidopsis, while the target’s isoxazole could improve metabolic stability or solubility .

- Phenoxy Group Halogenation: The 2,4-dichlorophenoxy group is shared with 2,4-D, a classic auxin herbicide, suggesting similar modes of action via auxin receptor binding .

- Biological Activity : While WH7 and 2,4-D directly inhibit root growth via auxin pathways, chloroacetamide herbicides like alachlor target fatty acid elongation in weeds . The target compound’s activity may depend on whether its structure favors auxin mimicry or alternate mechanisms.

Physicochemical Properties

- Molecular Weight: The target compound (301.13 g/mol) is smaller than oxadiazolidinone-containing analogs (e.g., 350.76 g/mol in ), which may enhance tissue penetration .

- Stability : Isoxazole rings are generally resistant to hydrolysis, suggesting greater environmental persistence compared to esters or amides in compounds like WH7 .

Mechanism of Action and Selectivity

- WH7’s efficacy in Arabidopsis root assays highlights the importance of the phenoxy-acetamide scaffold in auxin signaling .

- Selectivity : The 5-methylisoxazole group may reduce off-target effects compared to triazole or pyridine derivatives, as heterocycle size and polarity influence receptor binding .

常见问题

Q. Advanced: How can side reactions during synthesis be minimized, and how are intermediates characterized?

Answer: Side reactions (e.g., hydrolysis of the oxazole ring or chlorophenoxy group degradation) are mitigated by:

- Inert atmosphere: Use of nitrogen/argon to prevent oxidation .

- Real-time monitoring: TLC or HPLC to track reaction progress .

Intermediates are characterized via ¹H/¹³C NMR for structural confirmation and LC-MS to verify molecular weight . Advanced techniques like X-ray crystallography resolve stereochemical ambiguities in crystalline intermediates .

Basic: What analytical techniques are essential for confirming the structure of this compound?

Answer:

Core techniques include:

- NMR spectroscopy: ¹H NMR (δ 6.8–7.4 ppm for aromatic protons) and ¹³C NMR (carbonyl signals at ~170 ppm) confirm functional groups .

- Mass spectrometry: High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 357.04 for C₁₂H₁₀Cl₂N₂O₃) .

- FT-IR: Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O-C ether linkage) .

Q. Advanced: How can conformational dynamics and electronic properties be studied?

Answer:

- DFT calculations: Predict molecular orbitals, charge distribution, and stability of tautomers .

- Dynamic NMR: Resolve rotational barriers in the acetamide moiety .

- UV-Vis spectroscopy: Assess π→π* transitions in the oxazole ring for photostability studies .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Answer:

Q. Advanced: How can molecular docking and SAR studies guide mechanistic insights?

Answer:

- Molecular docking (AutoDock Vina): Simulate binding to enzymes (e.g., COX-2 or CYP450) using PDB structures. Focus on H-bonding with the oxazole nitrogen and hydrophobic interactions with the dichlorophenoxy group .

- SAR modifications: Replace the 5-methyl group on the oxazole with bulkier substituents (e.g., ethyl or phenyl) to assess steric effects on activity .

Basic: How should researchers address contradictions in reported solubility data?

Answer:

Discrepancies arise from solvent polarity and temperature variations. Standardize measurements via:

- Shake-flask method: Saturate the compound in buffered solutions (pH 7.4) at 25°C, followed by HPLC quantification .

- Thermodynamic solubility: Use differential scanning calorimetry (DSC) to correlate melting point with solubility .

Q. Advanced: What strategies improve solubility without compromising bioactivity?

Answer:

- Prodrug design: Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .

- Co-crystallization: Use co-formers (e.g., succinic acid) to create stable co-crystals with improved dissolution rates .

Basic: What in vivo models are appropriate for toxicity studies?

Answer:

Q. Advanced: How can metabolomics identify off-target effects?

Answer:

- LC-MS/MS-based metabolomics: Profile serum/urine metabolites to detect dysregulated pathways (e.g., glutathione depletion indicating oxidative stress) .

- CYP450 inhibition assays: Test interactions with CYP3A4/2D6 to predict drug-drug interaction risks .

Basic: How is stability under physiological conditions evaluated?

Answer:

Q. Advanced: What computational tools predict degradation pathways?

Answer:

- Quantum mechanical calculations (Gaussian): Simulate hydrolysis pathways of the acetamide group .

- AI-driven platforms (e.g., Zeneth): Predict oxidative/hydrolytic degradation products .

Basic: What cross-disciplinary applications exist beyond medicinal chemistry?

Answer:

- Chemical biology: Use as a photoaffinity probe (via incorporation of diazirine groups) to map protein targets .

- Material science: Study its self-assembly into nanostructures for drug delivery applications .

Q. Advanced: How can isotopic labeling (e.g., ¹⁴C) track environmental fate?

Answer:

- Radiotracer studies: Apply ¹⁴C-labeled compound to soil/water systems, quantifying biodegradation products via scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。